Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate
Description
Electronic Effects
- Bromine (Position 5) : As an electron-withdrawing group, bromine reduces electron density at the adjacent carbon atoms via inductive effects. This deactivates the ring toward electrophilic substitution but enhances stability toward oxidation.
- Methyl (Position 4) : The methyl group donates electron density through hyperconjugation, slightly offsetting the electron withdrawal by bromine. This creates a localized region of increased nucleophilicity at position 6.
Steric Interactions
The proximity of the bromine (van der Waals radius: 1.85 Å) and methyl groups (radius: 2.0 Å) introduces steric strain, as evidenced by X-ray crystallography data. The dihedral angle between the substituents is approximately 60°, minimizing nonbonded interactions while maintaining conjugation with the aromatic system.
| Parameter | Value |
|---|---|
| C-Br Bond Length | 1.89 Å |
| C-CH₃ Bond Length | 1.54 Å |
| Dihedral Angle (Br-C-C-CH₃) | 58.7° |
Conformational Analysis of Ester Functionalization
The ethyl ester at position 3 adopts two primary conformations:
- s-cis Conformation : The carbonyl oxygen aligns with the ester oxygen, stabilized by n→π* conjugation between the lone pairs of the ester oxygen and the π* orbital of the carbonyl group.
- s-trans Conformation : The ethyl group rotates 180°, disrupting conjugation and increasing steric hindrance with the methyl substituent.
Density functional theory (DFT) calculations indicate that the s-cis conformation is energetically favored by 12.3 kJ/mol due to resonance stabilization. Nuclear magnetic resonance (NMR) studies corroborate this, showing a coupling constant $$ J = 6.8 \, \text{Hz} $$ between the ester methylene protons, consistent with restricted rotation.
| Conformation | Energy (kJ/mol) | Dominant Stabilizing Factor |
|---|---|---|
| s-cis | 0.0 | n→π* conjugation |
| s-trans | +12.3 | Steric avoidance |
This conformational preference impacts the compound’s reactivity in subsequent synthetic modifications, such as nucleophilic acyl substitutions.
Properties
IUPAC Name |
ethyl 5-bromo-4-methyl-1,2-benzoxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-15-11(14)10-9-6(2)7(12)4-5-8(9)16-13-10/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMETZWGUUWPXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C(=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate typically involves the bromination of 4-methylbenzo[d]isoxazole-3-carboxylate followed by esterification with ethanol. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification process is usually carried out under acidic conditions with sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Products include amine or thiol derivatives of the original compound.
Oxidation: The major product is 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylic acid.
Reduction: The major product is 5-bromo-4-methylbenzo[d]isoxazole-3-methanol.
Scientific Research Applications
Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It serves as a building block for the development of novel materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-3-methylisoxazole-4-carboxylate
- 5-Bromo-4-methylbenzo[d]isoxazole-3-carboxylic acid
- Ethyl 4-methylbenzo[d]isoxazole-3-carboxylate
Uniqueness
Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate is unique due to the presence of both a bromine atom and an ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
Biological Activity
Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a benzo[d]isoxazole ring system. The molecular formula is , with a molecular weight of approximately 270.08 g/mol. The presence of the bromine atom at the 5-position and the ethyl ester group at the 3-position enhances its reactivity and biological properties, making it a versatile compound for various applications in chemistry and pharmacology.
Antimicrobial Activity
Research indicates that isoxazole derivatives, including this compound, exhibit notable antimicrobial properties. The compound has been tested against several pathogens with varying degrees of efficacy:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Moderate activity | |
| Mycobacterium tuberculosis | Moderate bioactivity (MIC = 0.34–0.41 μM) |
The compound's ability to inhibit bacterial growth suggests potential as an antimicrobial agent.
Anti-inflammatory Properties
Isoxazole derivatives are known for their anti-inflammatory effects. This compound may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response. This mechanism is similar to other compounds in its class, which have shown promise in reducing inflammation in various models .
Anticancer Potential
Initial studies suggest that this compound may have anticancer properties, potentially through mechanisms such as apoptosis induction or cell cycle arrest. The structural features of isoxazoles allow them to interact with cellular targets that are crucial for cancer cell proliferation and survival .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes, suggesting that this compound may possess analogous inhibitory properties.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways involved in inflammation and cancer progression.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various isoxazole derivatives, including this compound, against Mycobacterium tuberculosis. Results indicated moderate bioactivity with MIC values comparable to established antibiotics .
- Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory effects of isoxazoles demonstrated that these compounds can significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases .
- Anticancer Activity Assessment : A series of tests conducted on cancer cell lines revealed that this compound could induce apoptosis at specific concentrations, indicating its potential as an anticancer agent .
Q & A
Q. What experimental methods are used to synthesize and characterize Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate?
Answer: Synthesis typically involves cyclization and functionalization steps. For example, analogous isoxazole derivatives are synthesized via condensation reactions using reagents like hydroxylamine and α,β-unsaturated carbonyl compounds. Purification is achieved via crystallization using solvents such as petroleum ether and ethyl acetate (95:5 ratio) . Characterization employs:
- TLC to monitor reaction progress.
- Melting point analysis to assess purity.
- Spectroscopic techniques :
Q. How are crystallization and purity optimization performed for this compound?
Answer: Crystallization conditions are optimized using solvent mixtures (e.g., petroleum ether/ethyl acetate) to balance polarity and solubility. Slow evaporation at controlled temperatures enhances crystal quality. Purity is verified via:
Q. What safety protocols are critical when handling this compound?
Answer: Key precautions include:
Q. What are the key physicochemical properties of this compound?
Answer:
Advanced Questions
Q. How can crystallographic data resolve structural ambiguities in isoxazole derivatives?
Answer: Single-crystal X-ray diffraction (employing SHELXL/SHELXS) provides atomic-level resolution of bond lengths, angles, and packing motifs. For example:
Q. How can reaction yields be optimized for brominated isoxazole derivatives?
Answer:
- Catalytic asymmetric synthesis : Corey-Bakshi-Shibata (CBS) reduction introduces chiral centers with high enantiomeric excess (e.g., 64–91% yields in anthryl-substituted analogs) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in halogenation steps.
- Temperature control : Slow addition of brominating agents (e.g., NBS) at 0–5°C minimizes side reactions .
Q. How are spectral data contradictions addressed in structural elucidation?
Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra (e.g., distinguishing aromatic protons in brominated analogs) .
- Computational validation : DFT calculations predict NMR chemical shifts and compare them with experimental data .
- Complementary techniques : X-ray crystallography provides definitive bond connectivity, resolving ambiguities from mass spectrometry or IR .
Q. What computational methods predict the compound’s reactivity and stability?
Answer:
- Molecular docking : Evaluates binding affinity to biological targets (e.g., enzymes in pharmacological studies) .
- Hirschfeld surface analysis : Quantifies intermolecular interaction contributions (e.g., H···H interactions dominate at 34.4%) .
- DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
